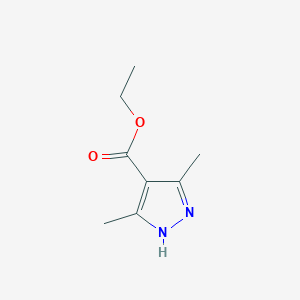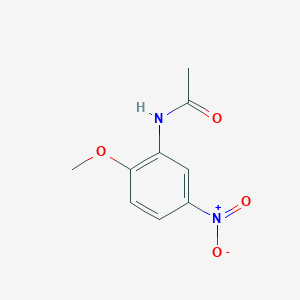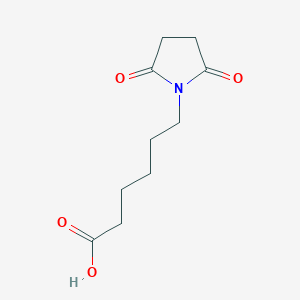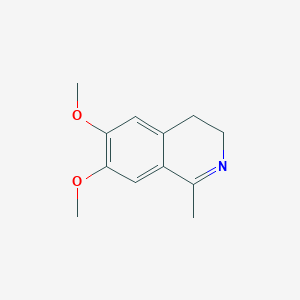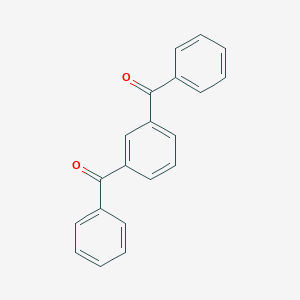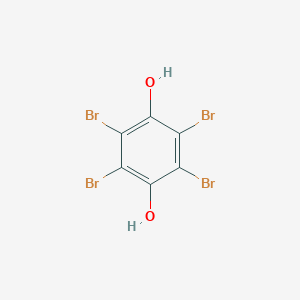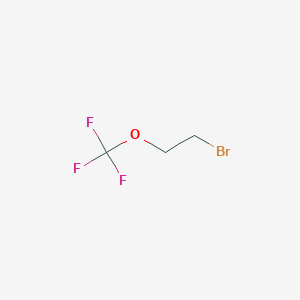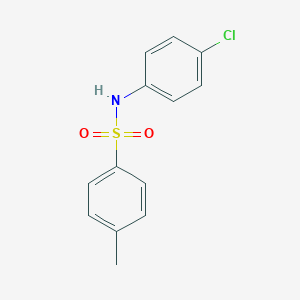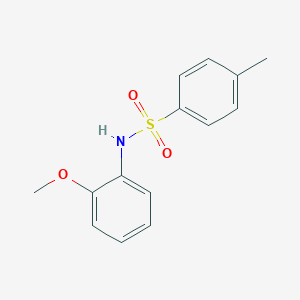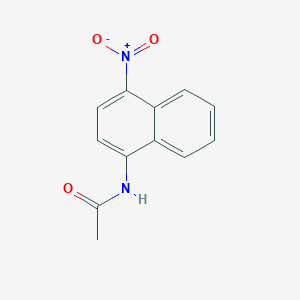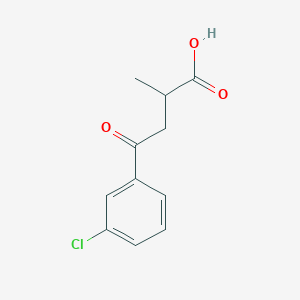
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, also known as CPME, is a synthetic compound that belongs to the family of α-keto acids. It is a white crystalline powder that is soluble in water and organic solvents. CPME has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is not fully understood. However, studies have suggested that it may act through various pathways, including the inhibition of NF-κB signaling, the activation of AMPK, and the modulation of oxidative stress.
Biochemische Und Physiologische Effekte
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to exert various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of antioxidant enzymes, such as SOD and CAT. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation products, indicating its antioxidant activity. Furthermore, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the levels of glucose and cholesterol in animal models of diabetes and hyperlipidemia.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is also soluble in both water and organic solvents, making it suitable for a wide range of experiments. However, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has some limitations, including its potential toxicity and lack of specificity for certain targets.
Zukünftige Richtungen
There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Conclusion
In conclusion, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and antitumor properties and has demonstrated neuroprotective effects in animal models. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid, including its potential as a therapeutic agent for neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid and to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid involves the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of methylamine and subsequent decarboxylation. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid has demonstrated neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
34243-96-4 |
|---|---|
Produktname |
4-(3-Chlorophenyl)-2-methyl-4-oxobutanoic acid |
Molekularformel |
C11H11ClO3 |
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-2-methyl-4-oxobutanoic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5H2,1H3,(H,14,15) |
InChI-Schlüssel |
LTEAZNXORJPLBP-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Kanonische SMILES |
CC(CC(=O)C1=CC(=CC=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)
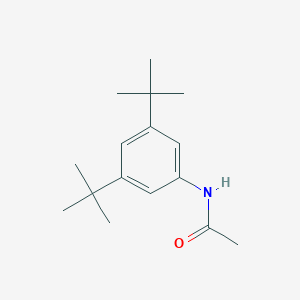
![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
